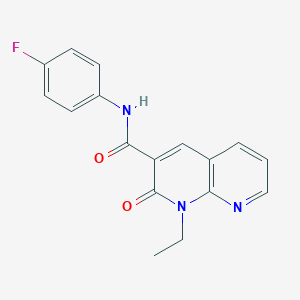

1-ethyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

The target compound, 1-ethyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, features a carboxamide group at position 3, an ethyl substituent at position 1, and a 4-fluorophenylamide moiety. These modifications enhance its pharmacokinetic properties and receptor-binding specificity compared to earlier analogues.

Properties

IUPAC Name |

1-ethyl-N-(4-fluorophenyl)-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2/c1-2-21-15-11(4-3-9-19-15)10-14(17(21)23)16(22)20-13-7-5-12(18)6-8-13/h3-10H,2H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKZJZZJEJNZFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine class, known for its diverse biological activities. This compound features a unique structure that includes an ethyl group, a fluorophenyl substituent, and a carbonyl group, which contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and other therapeutic properties supported by various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{17}H_{16}F_{N}_{3}O_{2} with a molecular weight of approximately 311.32 g/mol. The presence of the fluorine atom in the aromatic ring enhances lipophilicity and metabolic stability, which are critical for biological activity.

Antibacterial Activity

Research indicates that naphthyridine derivatives exhibit significant antibacterial properties. The specific compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. A study highlighted the minimum inhibitory concentration (MIC) values for related naphthyridine compounds, demonstrating their potential as antibacterial agents. For instance, derivatives with similar structures have reported MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Related Naphthyridine Derivative | 0.22 | Staphylococcus aureus |

| Related Naphthyridine Derivative | 0.25 | Escherichia coli |

Anticancer Activity

The compound's structure suggests potential anticancer properties. Naphthyridine derivatives have been linked to various cancer treatments due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, compounds with similar naphthyridine scaffolds have been shown to exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Case Study: A study conducted on structurally related naphthyridines revealed that certain modifications led to enhanced anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction.

Other Therapeutic Applications

Beyond antibacterial and anticancer activities, naphthyridine derivatives have demonstrated anti-inflammatory and antiviral properties. The unique structural features of these compounds allow them to interact with various biological targets, including enzymes involved in inflammatory pathways and viral replication processes.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of isocyanates with substituted naphthyridine derivatives in the presence of bases like sodium hydride . This approach allows for the introduction of diverse substituents at specific positions on the naphthyridine scaffold.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological profile of 1,8-naphthyridine-3-carboxamides is highly dependent on substituents at positions 1, 3, and 5. Key analogues and their structural differences are summarized below:

Key Observations :

- Fluorine Substitution: The 4-fluorophenyl group in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogues like nalidixic acid .

- Position 1 Modifications : Alkyl chains (e.g., ethyl, 5-chloropentyl) improve membrane permeability, while aromatic substituents (e.g., benzyl, chlorobenzyl) influence receptor selectivity .

- Amide Diversity : Aryl amides (e.g., 4-fluorophenyl, 2,4-difluorobenzyl) confer target specificity, as seen in HIV-1 integrase inhibitors .

Physicochemical Data :

*Estimated based on structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.